Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-
Overview
Description
Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-] is a complex organic compound with the molecular formula C32H20F2O4 This compound is characterized by the presence of two fluorophenyl groups attached to a central methanone structure, which is further connected to a phenylenebis(oxy)phenylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-] typically involves the reaction of 4-fluorobenzoyl chloride with 1,4-phenylenebis(oxy)benzene under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl groups are known to enhance its binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Phenylenebis[(4-fluorophenyl)methanone]
- 1,3-Bis(4-fluorobenzoyl)benzene
- 1,4-Dibenzoylbenzene
Uniqueness
Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-] is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both fluorophenyl and phenylenebis(oxy)phenylene groups contributes to its versatility and potential for diverse applications .
Properties
IUPAC Name |
[4-[4-[4-(4-fluorobenzoyl)phenoxy]phenoxy]phenyl]-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20F2O4/c33-25-9-1-21(2-10-25)31(35)23-5-13-27(14-6-23)37-29-17-19-30(20-18-29)38-28-15-7-24(8-16-28)32(36)22-3-11-26(34)12-4-22/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCHKGCDVQEZCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630679 | |
Record name | [1,4-Phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93597-87-6 | |
Record name | [1,4-Phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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